molecular formula C14H10N2O3 B2784567 5-(4-Aminophenoxy)isoindoline-1,3-dione CAS No. 284462-39-1

5-(4-Aminophenoxy)isoindoline-1,3-dione

Cat. No.: B2784567
CAS No.: 284462-39-1
M. Wt: 254.245
InChI Key: NTQCONSUJVLCLR-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline-1,3-dione core structure with a 4-aminophenoxy substituent

Mechanism of Action

Target of Action

The primary targets of 5-(4-Aminophenoxy)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.

Mode of Action

This compound interacts with the dopamine receptors, particularly at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.

Biochemical Pathways

The compound’s interaction with dopamine receptors affects the dopaminergic signaling pathway . This pathway plays a critical role in the central nervous system, influencing processes such as motor control, reward, and mood regulation. Changes in this pathway can have significant downstream effects, potentially influencing behavior and physiological responses.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have good affinities and some pharmacokinetic parameters

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-aminophenol. The reaction is carried out in a suitable solvent such as toluene under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenoxy)isoindoline-1,3-dione is unique due to the presence of the 4-aminophenoxy group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .

Biological Activity

5-(4-Aminophenoxy)isoindoline-1,3-dione is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H10N2O3C_{14}H_{10}N_2O_3 and a molecular weight of 254.25 g/mol. Its unique isoindoline structure incorporates an aminophenoxy group, which enhances its biological activity. The presence of the imide functionality is crucial for its reactivity and interactions with biological systems.

Research indicates that derivatives of isoindoline-1,3-dione can act as inhibitors of cyclooxygenase enzymes (COX), specifically COX-1 and COX-2, which play significant roles in inflammatory processes. Some studies suggest that this compound exhibits greater inhibitory effects than established drugs like meloxicam. Additionally, the compound's structural features suggest potential interactions with serotonin receptors, contributing to its pharmacological profile.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against adenocarcinoma (A549-Luc) cells with promising results in inhibiting cell viability .
  • Anti-inflammatory Properties : The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Isoindoline derivatives have also been explored for their ability to inhibit acetylcholinesterase (AChE), indicating possible neuroprotective properties .

In Vitro Studies

In vitro evaluations have demonstrated the efficacy of this compound against various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
A549 (lung cancer)116.26
HeLa (cervical cancer)140.60

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer potential of isoindole derivatives. Mice treated with these compounds exhibited reduced tumor sizes compared to control groups . The findings from these studies are critical for understanding the therapeutic implications of this compound.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
5-(3-Aminophenoxy)-2-(naphthalen-1-yl)-isoindole-1,3(2H)-dioneC24H16N2O3Contains naphthalene moietyBroader aromatic system enhances stability
5-Hydroxyisoindoline-1,3-dioneC9H7NO3Hydroxyl group presentDifferent reactivity due to hydroxyl substitution
6-Hydroxy-2-methylisoindolin-1-oneC10H9NO2Methyl and hydroxyl substitutionsAlters solubility and interaction profiles

The specific aminophenoxy substitution in this compound enhances its biological activity while maintaining a distinct isoindoline core structure.

Properties

IUPAC Name

5-(4-aminophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-8-1-3-9(4-2-8)19-10-5-6-11-12(7-10)14(18)16-13(11)17/h1-7H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQCONSUJVLCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327887
Record name 5-(4-aminophenoxy)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

284462-39-1
Record name 5-(4-aminophenoxy)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(4-nitrophenoxy)isoindoline-1,3-dione (0.6 g, 2.11 mmol) in conc. AcOH (12 mL) and water (0.1 mL) was stirred under stream of argon while iron powder (0.59 g, 55.9 mmol) was added slowly. This mixture stirred at room temp. for 72 h, then was diluted with water (25 mL) and extracted with EtOAc (3×50 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure to give 5-(4-aminophenoxy)isoindoline-1,3-dione as a brownish solid (0.4 g, 75%): TLC (50% EtOAc/50% hexane) Rf0.27; 1H NMR (DMSO-d6) δ 5.14 (brs, 2H), 6.62 (d, J=8.7 Hz, 2H), 6.84 (d, J=8.7 Hz, 2H), 7.03 (d, J=2.1 Hz, 1H), 7.23 (dd, 1H), 7.75 (d, J=8.4 Hz, 1H), 11.02 (s, 1H); HPLC ES-MS m/z 255 ((M+H)+, 100%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.59 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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